Cyclohexyl 5-bromo-2-chlorobenzamide
Overview
Description
Cyclohexyl 5-bromo-2-chlorobenzamide is a heterocyclic organic compound . It is a synthetic compound that belongs to the class of substituted aromatic amides.
Molecular Structure Analysis
The molecular formula of Cyclohexyl 5-bromo-2-chlorobenzamide is C13H15BrClNO . The InChI code is 1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) .Scientific Research Applications
Photocyclization in Organic Synthesis
Photocyclization of aryl halides like 2-chlorobenzanilides, which are closely related to cyclohexyl 5-bromo-2-chlorobenzamide, demonstrates significant implications in organic synthesis. Grimshaw and Silva (1982) discovered that these compounds cyclize to phenanthridones in deaerated cyclohexane solution upon irradiation, providing a pathway for the synthesis of complex organic structures (Grimshaw & Silva, 1982).
Electrochemical Behavior in Halogen-Containing Compounds
Gavrilova et al. (2006) explored the electrochemical behavior of halogen-containing cyclohexenes, akin to cyclohexyl 5-bromo-2-chlorobenzamide. They examined the sequence of reductive dehalogenation, revealing insights into the electrochemical properties and reactivity of such compounds (Gavrilova et al., 2006).
Synthesis of Heterocyclic Compounds
Research by Majumdar et al. (2001) on cyclohexyl compounds demonstrated the regioselective synthesis of pyrimidine annelated heterocycles. This study contributes to understanding how cyclohexyl-based compounds like cyclohexyl 5-bromo-2-chlorobenzamide could be utilized in creating diverse heterocyclic structures, which are crucial in pharmaceuticals and material science (Majumdar et al., 2001).
Application in Halogenation Reactions
The research by Detty et al. (1996) on the oxidation of halides to positive halogens using organotellurium catalysts, with compounds like cyclohexene, can provide insights into the potential uses of cyclohexyl 5-bromo-2-chlorobenzamide in similar reactions (Detty et al., 1996).
Synthesis of Cyclohexenecarbaldehydes
Ghosh and Ray (2017) focused on the synthetic applications of bromocyclohexenecarbaldehydes in palladium-catalyzed cross-coupling conditions. This study sheds light on how cyclohexyl 5-bromo-2-chlorobenzamide could be utilized in the synthesis of complex compounds under specific catalytic conditions (Ghosh & Ray, 2017).
Safety And Hazards
The safety data sheet for Cyclohexyl 5-bromo-2-chlorobenzamide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
5-bromo-2-chloro-N-cyclohexylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVJVHGWRPJYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359646 | |
Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 5-bromo-2-chlorobenzamide | |
CAS RN |
701260-15-3 | |
Record name | CYCLOHEXYL 5-BROMO-2-CHLOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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